Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18992891
InChI: InChI=1S/C15H11BrN2O3S/c1-10(19)14-9-18(15-13(14)7-11(16)8-17-15)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3
SMILES:
Molecular Formula: C15H11BrN2O3S
Molecular Weight: 379.2 g/mol

Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

CAS No.:

Cat. No.: VC18992891

Molecular Formula: C15H11BrN2O3S

Molecular Weight: 379.2 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- -

Specification

Molecular Formula C15H11BrN2O3S
Molecular Weight 379.2 g/mol
IUPAC Name 1-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]ethanone
Standard InChI InChI=1S/C15H11BrN2O3S/c1-10(19)14-9-18(15-13(14)7-11(16)8-17-15)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3
Standard InChI Key VBAWXBLTRULJPZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C2=C1C=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3

Introduction

Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound featuring a pyrrolopyridine core, which is known for its diverse pharmacological properties. This compound is characterized by the presence of a bromine atom at position 5 and a phenylsulfonyl group attached to the nitrogen atom of the pyrrolopyridine ring. Its molecular formula is reported as C15H11BrN2O3S, with a molecular weight of approximately 379.23 g/mol .

Key Structural Features:

  • Pyrrolopyridine Core: Known for diverse biological activities.

  • Bromo Substituent: Enhances reactivity.

  • Phenylsulfonyl Group: Contributes to biological activity.

Synthesis and Reaction Conditions

The synthesis of Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step pathways. One common method includes the reaction between a brominated pyrrolo compound and sulfonyl chloride, often facilitated by a base such as sodium hydride in tetrahydrofuran.

Synthesis Steps:

  • Preparation of Starting Materials: Synthesis of the brominated pyrrolo compound.

  • Reaction with Sulfonyl Chloride: Facilitated by sodium hydride in tetrahydrofuran.

  • Purification and Isolation: To achieve high purity and yield.

Potential Applications and Biological Activities

This compound has potential applications in medicinal chemistry and drug development due to its structural features, which suggest biological activity. It may be useful in therapeutic areas such as cancer treatment or anti-inflammatory responses.

Potential Therapeutic Areas:

  • Cancer Treatment: Due to its interaction with specific biological targets.

  • Anti-inflammatory Responses: Modulation of cellular pathways.

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-Pyrrolopyridine core with bromo and phenylsulfonyl groupsPotential for diverse biological activities
5-Bromo-pyrrolo[2,3-b]pyridineContains bromine and pyridinePotential for diverse biological activity
Phenylsulfonamide derivativesSulfonamide group attached to phenylKnown for antimicrobial properties

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